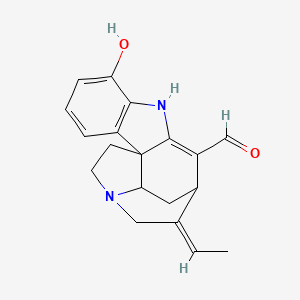

(19E)-12-hydroxy-2,16-didehydrocur-19-en-17-al

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Steroidal Haptens : A study by Pouzar and Fajkos̆ (1994) reports the synthesis of a steroidal hapten, specifically a derivative of (19E)-3β,17-dihydroxy-20-oxopregn-5-en-19-al, indicating its relevance in the development of new steroidal compounds (Pouzar & Fajkos̆, 1994). This demonstrates the compound's potential use in the synthesis of specialized biochemical agents.

Development of Immunoassays : In another research, the same authors describe the synthesis of (19E)-3β,7α-dihydroxy-17-oxoandrost-5-en-19-al, a new hapten for immunoassays targeting 7α-hydroxydehydroepiandrosterone, highlighting its applicability in developing diagnostic tools (Pouzar, Slavíková, & C̆erný, 1998).

Role in Steroid Biosynthesis Research : Numazawa et al. (1990) explored the synthesis of 16α-hydroxyandrost-4-ene-3,17,19-trione, a potential intermediate in estriol biosynthesis, demonstrating the compound's importance in understanding steroid biosynthesis (Numazawa, Hoshi, Konno, & Nagaoka, 1990).

Pharmacological Research

Investigating Neuroprotective Properties : Chen et al. (2006) identified compounds from Antrodia camphorata, including 19-hydroxylabda-8(17)-en-16,15-olide, exhibiting neuroprotective activities. This suggests potential medicinal applications in neurodegenerative disease research (Chen, Shiao, Lin, Shao, Lai, Lin, Ng, & Kuo, 2006).

Aromatase Inhibition for Cancer Therapy : Numazawa and Yamada (1999) synthesized 19-hydroxy- and 19-oxo-steroids, potential metabolites of an aromatase inhibitor, suggesting its role in cancer treatment, specifically in estrogen-dependent cancers (Numazawa & Yamada, 1999).

Biochemical and Biotechnological Applications

Fungal Biotransformation Studies : Fraga et al. (2014) investigated the microbial transformation of diterpenes by Fusarium fujikuroi, indicating the compound's utility in biotechnological applications and biosynthesis studies (Fraga, Bressa, González, & Guillermo, 2014).

Research on Platelet Aggregation Inhibitors : In the study of novel compounds from Annona squamosa, Yang et al. (2002) found new ent-kaurane diterpenoids, such as 16alpha-hydro-19-al-ent-kauran-17-oic acid, showing significant anti-platelet aggregation activity. This has implications in cardiovascular disease research and treatment (Yang, Chang, Wu, Wang, Wu, 2002).

Propiedades

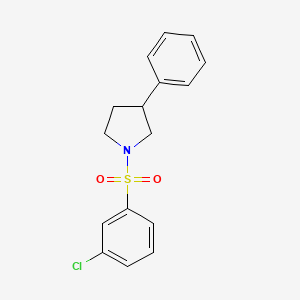

IUPAC Name |

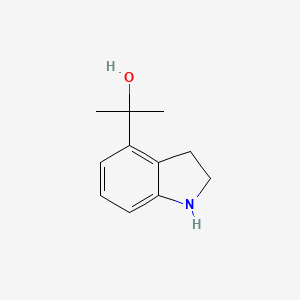

(12E)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-11-9-21-7-6-19-14-4-3-5-15(23)17(14)20-18(19)13(10-22)12(11)8-16(19)21/h2-5,10,12,16,20,23H,6-9H2,1H3/b11-2- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOFCMASVRMYJU-FUQNDXKWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B2423098.png)

![2-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2423099.png)

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2423105.png)

![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2423106.png)

![1,3-Benzodioxol-5-yl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2423112.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2423117.png)